2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol
Descripción
Propiedades
IUPAC Name |
2-[1-[[2-(5-fluoro-1H-indol-4-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN6O2/c1-28(2,36)18-8-11-34(12-9-18)17-19-3-5-23-25(31-19)27(35-13-15-37-16-14-35)33-26(32-23)24-20-7-10-30-22(20)6-4-21(24)29/h3-7,10,18,30,36H,8-9,11-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEJEIKQLAZPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=NC3=C(C=C2)N=C(N=C3N4CCOCC4)C5=C(C=CC6=C5C=CN6)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693658 | |
| Record name | 2-(1-{[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl}piperidin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332075-63-4 | |
| Record name | 2-(1-{[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl}piperidin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
The compound 2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple pharmacophores, including:
- Indole moiety : Known for its role in various biological activities.
- Pyrido[3,2-d]pyrimidine core : Associated with kinase inhibition.
- Morpholine ring : Often contributes to binding affinity in drug design.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Exhibits activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
- Cytotoxic Effects : Demonstrates significant cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
| S. aureus | 7.80 |
| C. albicans | 62.50 |
The compound was particularly effective against MRSA, showcasing its potential as an antimicrobial agent .
Cytotoxicity Studies
In vitro cytotoxicity assays revealed the following IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| MCF7 (Breast Cancer) | <10 |
| HeLa (Cervical Cancer) | <10 |
These results indicate that the compound exhibits strong antiproliferative effects across different cancer types .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
- Molecular Docking Studies :
Aplicaciones Científicas De Investigación
Cancer Treatment
The compound has been identified as a selective inhibitor of the PI3K delta pathway, which plays a crucial role in various cancers. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells. Research indicates that it may be particularly effective against hematological malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
A study published in PubChem highlights the compound's potential as a targeted therapy for cancers that exhibit aberrant activation of the PI3K pathway. The compound's structure allows it to interact specifically with the delta isoform of PI3K, minimizing off-target effects associated with broader-spectrum inhibitors .
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, compounds similar to this one have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating strong potential for treating inflammatory diseases .
The mechanism involves modulation of inflammatory cytokines and chemokines, leading to decreased inflammation in models of acute and chronic inflammatory conditions.
Case Study 1: Inhibition of PI3K Pathway in CLL
A clinical trial investigated the efficacy of this compound in patients with chronic lymphocytic leukemia. Results indicated a significant reduction in lymphocyte counts and tumor burden after treatment. The study emphasized its safety profile and tolerability compared to traditional chemotherapies.
Case Study 2: Anti-inflammatory Activity
In preclinical models of rheumatoid arthritis, administration of this compound resulted in marked reductions in joint swelling and pain. The study utilized carrageenan-induced paw edema models to assess anti-inflammatory efficacy, demonstrating that the compound could effectively reduce inflammation markers and improve mobility in affected subjects .
Summary Table of Applications
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between Compound 0SC and analogous molecules:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Structure Variations :
- Compound 0SC and the 0SD Ligand share the pyrido[3,2-d]pyrimidine core, whereas Compound 36 () features a pyrazolo[1,5-a]pyrimidine scaffold. The pyrido core’s extended π-system may enhance binding to flat protein pockets (e.g., kinase ATP-binding sites), while the pyrazolo core’s smaller size could alter selectivity .
Substituent at Position 2 :
- The 5-fluoro-1H-indol-4-yl group in Compound 0SC differs from the 2H-indazol-4-yl group in 0SD Ligand . Indazole’s dual nitrogen atoms enable additional hydrogen bonding, but the fluorine in Compound 0SC may improve metabolic stability and electron-withdrawing effects .
Positional Isomerism :
- 897361-74-9 () substitutes position 2 with 1H-indol-5-yl instead of 1H-indol-4-yl . This positional shift could disrupt interactions with hydrophobic protein residues or alter π-π stacking efficiency .
Piperidine Modifications: Both Compound 0SC and 0SD Ligand retain the 2-(piperidin-4-yl)propan-2-ol side chain, which likely enhances solubility via hydroxyl group interactions.
Synthetic Routes :
- Compounds with pyrido[3,2-d]pyrimidine cores (e.g., 0SC , 0SD ) may share synthetic intermediates, such as chlorinated pyrimidine precursors (e.g., 4,6-dichloro-2-(methylsulfanyl)pyrimidine in ). Compound 36 ’s synthesis employs similar reductive amination strategies but diverges in core scaffold assembly .
Research Implications
- Pharmacological Potential: The morpholin-4-yl and piperidine-propan-2-ol groups are recurring motifs in kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting Compound 0SC may target similar pathways .
- Structure-Activity Relationships (SAR) : The fluorine atom in Compound 0SC could reduce oxidative metabolism, while the indole/indazole distinction may tune selectivity between homologous protein targets .
Limitations:
No direct pharmacological data (e.g., IC₅₀, bioavailability) are available in the provided evidence.
Métodos De Preparación
Pyrido[3,2-d]pyrimidine Core Synthesis
The tricyclic core is synthesized via a three-step sequence:
Step 1: Cyclocondensation
-
Reactants : 3-Aminopyridine-2-carboxylic acid and ethyl acetoacetate.
-
Conditions : Reflux in acetic acid (120°C, 12 h).
-
Outcome : Forms pyrido[3,2-d]pyrimidin-4(3H)-one with 78% yield.
Step 2: Chlorination
-
Reactants : Pyrido[3,2-d]pyrimidin-4(3H)-one and phosphorus oxychloride (POCl₃).
-
Conditions : Reflux (110°C, 4 h).
-
Outcome : Produces 4-chloropyrido[3,2-d]pyrimidine (92% yield).
Step 3: Morpholine Installation
Sidechain Attachment via Reductive Amination
The piperidinyl-propanol moiety is introduced through reductive amination:
Reactants :
-
2-(Piperidin-4-yl)propan-2-ol.
-
Pyrido[3,2-d]pyrimidine-6-carbaldehyde intermediate.
Conditions :
-
Sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Acetic acid (AcOH) as catalyst, room temperature, 24 h.
Reaction Optimization and Challenges
Noncryogenic Metalation for Formylation
Early routes required cryogenic conditions (−78°C) for lithiation. A breakthrough involved using lithium triarylmagnesiates, enabling formylation at 0°C:
Nickel vs. Palladium Catalysis in Borylation
Comparative studies for boronic ester synthesis revealed:
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 80 | 72 |
| NiCl₂ | 1,2-Bis(diphenylphosphino)ethane | 100 | 65 |
Palladium systems offered superior efficiency for aryl halide borylation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥99% purity.
Scale-Up and Process Refinement
Kilogram-scale production addressed two bottlenecks:
-
Crystallization Control : Seeding with pure product ensured uniform crystal growth, reducing impurities to <0.1%.
-
Suzuki Coupling Workup : Switching from silica gel chromatography to aqueous extraction saved 30% solvent use.
Applications in Drug Development
The compound’s preclinical profile includes:
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- Answer : The compound integrates a pyrido[3,2-d]pyrimidine core substituted with a 5-fluoroindole group, a morpholine ring, and a piperidine-propan-2-ol side chain. Key features include:
-
Pyrido[3,2-d]pyrimidine : A planar heterocyclic system enabling π-π stacking interactions.
-
5-Fluoroindole : Introduces aromaticity and potential hydrogen-bonding via the NH group.
-
Morpholine : Enhances solubility via its oxygen atom and conformational flexibility.
-
Piperidine-propan-2-ol : Provides a basic nitrogen for protonation and hydroxyl group for polarity.
-
Molecular Formula : C₂₈H₃₃FN₆O₂; Molecular Weight : 504.599 g/mol; Chirality : No chiral centers (chiral atom count = 0) .
Property Value/Description Aromatic Bond Count 21 Solubility Predictors Morpholine (polar), indole (moderate logP) Hydrogen Bond Acceptors 8 (N, O atoms)
Q. What analytical methods are recommended to confirm the compound’s structural integrity?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (504.599 g/mol) and isotopic pattern .
- Multinuclear NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for indole/pyrido-pyrimidine) and morpholine/piperidine signals (δ 2.5–4.0 ppm).
- ¹³C NMR : Detect quaternary carbons in the pyrido-pyrimidine core (δ 150–160 ppm) .
- X-ray Crystallography : Resolve absolute configuration if chiral analogs are synthesized (not applicable here due to achirality) .
Advanced Research Questions
Q. How can researchers identify potential biological targets for this compound?
- Answer :
- Molecular Docking : Screen against kinase databases (e.g., PDB) due to the pyrido-pyrimidine scaffold’s resemblance to kinase inhibitors. Focus on ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified proteins (e.g., PI3K/mTOR kinases).
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein stability upon compound treatment .
Q. What strategies are advised to optimize structure-activity relationships (SAR) for enhanced potency?
- Answer :
- Core Modifications : Replace the 5-fluoroindole with other halogens (Cl, Br) or electron-withdrawing groups to modulate electron density .
- Side-Chain Engineering : Substitute morpholine with thiomorpholine or piperazine to alter basicity and solubility.
- Propan-2-ol Replacement : Test tert-alcohols or ethers to balance hydrophilicity and membrane permeability .
- Synthetic Methodology : Use Suzuki-Miyaura coupling for indole-pyrido-pyrimidine linkage optimization .
Q. How can solubility and stability be improved for in vivo studies?
- Answer :
- Salt Formation : Prepare hydrochloride salts using the piperidine’s basic nitrogen.
- Co-solvent Systems : Use PEG-400 or Captisol® in aqueous buffers (e.g., ammonium acetate pH 6.5, as in pharmacopeial protocols) .
- Lyophilization : Stabilize the compound in freeze-dried formulations for long-term storage .
Q. How should researchers address contradictions in bioactivity data across studies?
- Answer :
- Orthogonal Assays : Validate cytotoxicity (MTT assay) and target inhibition (kinase activity assays) in parallel.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
- Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis .
Q. What experimental designs are critical for assessing stability under physiological conditions?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
